Bisphenol B
Overview
Description
Bisphenol B is a chemical compound belonging to the bisphenol family, which are industrial chemicals related to diphenylmethane. This compound is characterized by two hydroxyphenyl functional groups linked by a methylene bridge. It is primarily used in the production of plastics and epoxy resins .
Mechanism of Action
Target of Action
Bisphenol B (BPB) primarily targets the endocrine system, specifically hormone receptors . It has been found to interact with estrogen receptors, androgen receptors, and thyroid protein . BPB also affects testicular cells, including Sertoli, Leydig, and germ cells, which play crucial roles in male reproductive function . In addition, it impacts human primary adipocytes .
Mode of Action
BPB acts as an endocrine-disrupting chemical (EDC), which can act as agonists or antagonists of hormone receptors . It can bind to and activate estrogen receptors, leading to increased production of estrogens . It also competes with thyroxine for binding to thyroid protein, disrupting the normal physiological activity of the thyroid system . In testicular cells, BPB can induce apoptosis, DNA damage, disrupt intercommunication among cells, cause mitochondrial damage, disrupt tight junctions, and arrest proliferation .
Biochemical Pathways
BPB affects several biochemical pathways. It can disrupt the normal development of gonads and gametogenesis, fertilization, and the subsequent development of embryos . It also induces oxidative stress, disrupts daily sperm production, and damages DNA in rat spermatozoa . BPB exposure increases oxidative damage and suppresses the expression of genes critical for early neurological and cardiovascular development .
Pharmacokinetics (ADME Properties)
It is known that glucuronidation is a major elimination process that converts bisphenols to hydrophilic molecules that are excreted in the urine . BPB is also more hydrophobic than BPA and binds with estrogen receptor with more affinity .
Result of Action
BPB exposure can lead to a variety of molecular and cellular effects. It can induce developmental toxicity in zebrafish via oxidative stress . It disrupts mouse oocyte meiotic maturation in vitro by affecting spindle assembly and chromosome alignment . BPB exposure can also increase oxidative damage and suppress the expression of genes critical for early neurological and cardiovascular development .
Action Environment
Environmental factors can influence the action, efficacy, and stability of BPB. It has been detected in a variety of environmental media and has been associated with endocrine-disrupting effects . The effects of exposure to BPB could be cumulated with those of other bisphenols with similar properties, such as bisphenols A and S, to which humans and the environment may also be exposed . The reduced removal effectiveness in comparison with the synthetic solutions might be due to the existence of other non-targeted organic pollutants as well as the harsh environment of natural wastewater .
Biochemical Analysis
Biochemical Properties
Bisphenol B has been found to interact with various enzymes, proteins, and other biomolecules, thereby influencing biochemical reactions . It has been reported to exhibit endocrine-disrupting properties, similar to BPA
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes . It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound has been reported to induce developmental toxicity in zebrafish via oxidative stress .
Molecular Mechanism
The molecular mechanism of this compound’s action involves its interaction with nuclear receptors . It can affect the normal function of these receptors, thereby influencing gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed to change over time in laboratory settings . Studies have shown that this compound can have significant long-term effects on cellular function in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound have been observed to vary with different dosages in animal models . Some studies have reported threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with various transporters and binding proteins, and can influence its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bisphenol B is synthesized through the condensation reaction of phenol and butanone. The reaction typically involves the use of an acid catalyst such as hydrochloric acid. The process includes the following steps:
Mixing phenol and butanone: The reactants are mixed in a reaction vessel.
Addition of acid catalyst: Hydrochloric acid is added to catalyze the reaction.
Heating: The mixture is heated to facilitate the condensation reaction.
Purification: The resulting product is purified through distillation or recrystallization to obtain pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and advanced purification techniques are employed to ensure the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
Bisphenol B undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: This compound can undergo electrophilic aromatic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated this compound derivatives
Scientific Research Applications
Bisphenol B has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polycarbonate plastics and epoxy resins.
Biology: this compound is studied for its endocrine-disrupting properties and its effects on biological systems.
Medicine: Research is conducted on its potential health effects and its role as an endocrine disruptor.
Industry: This compound is used in the production of various consumer products, including food containers, water bottles, and thermal paper
Comparison with Similar Compounds
Bisphenol B is similar to other bisphenols, such as bisphenol A, bisphenol S, and bisphenol F. it has unique properties that distinguish it from these compounds:
Bisphenol A: Widely used in the production of polycarbonate plastics and epoxy resins. This compound has a similar structure but different reactivity and toxicity profiles.
Bisphenol S: Used as a substitute for bisphenol A in some applications. This compound has different chemical properties and applications.
List of Similar Compounds
- Bisphenol A
- Bisphenol S
- Bisphenol F
- Bisphenol AP
- Bisphenol AF
- Bisphenol BP
- Bisphenol C
- Bisphenol E
- Bisphenol G
- Bisphenol M
- Bisphenol PH
- Bisphenol TMC
- Bisphenol Z
Properties
IUPAC Name |
4-[2-(4-hydroxyphenyl)butan-2-yl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O2/c1-3-16(2,12-4-8-14(17)9-5-12)13-6-10-15(18)11-7-13/h4-11,17-18H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTVITOHKHWFJKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4022442 | |
Record name | Bisphenol B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4022442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Approximate solubility per 100 g: water <0.1 g, Approximate solubility per 100 g: acetone 266 g; benzene 2.3 g; carbon tetrachloride <0.1 g; ether 133 g; methanol 166 g; V.M.P. naphtha <0.1 g | |
Record name | Bisphenol B | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8086 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystal or tan granules | |
CAS No. |
77-40-7 | |
Record name | Bisphenol B | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77-40-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bisphenol B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077407 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bisphenol B | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1775 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bisphenol B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4022442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-(1-methylpropylidene)bisphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.933 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BISPHENOL B | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1RC731TJJA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Bisphenol B | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8086 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
120.5 °C | |
Record name | Bisphenol B | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8086 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Bisphenol B (2,2-Bis(4-hydroxyphenyl)butane) compare to Bisphenol A (2,2-Bis(4-hydroxyphenyl)propane) in terms of estrogenic activity?
A: Both in vitro and in vivo studies indicate that this compound can exert similar or even greater estrogenic activity compared to Bisphenol A. [] Studies show that this compound can bind to and activate estrogen receptors, leading to downstream effects such as cell proliferation and gene expression changes. [, ]
Q2: What are the specific effects of this compound on male reproductive health?
A: Studies in rats have shown that exposure to this compound can lead to alterations in spermatogenesis, including lower testis weight, altered sperm parameters, and decreased height of seminiferous tubules. [] In zebrafish, this compound exposure resulted in lower egg production, hatching rate, and viability. [] These effects are likely mediated through this compound’s ability to decrease testosterone production and exert estrogenic activity. [, ]
Q3: Does this compound induce oxidative stress and DNA damage?
A: Yes, research indicates that this compound can induce oxidative stress and DNA damage in rat spermatozoa, particularly at higher concentrations. [] In vitro studies showed increased DNA fragmentation and reactive oxygen species (ROS) formation in sperm cells exposed to this compound. [] Similarly, in vivo studies demonstrated DNA damage in the higher dose groups of rats exposed to this compound for 28 days. []
Q4: What is the evidence for the classification of this compound as an endocrine-disrupting chemical?
A: According to the World Health Organization (WHO) definition, an endocrine-disrupting chemical demonstrates a) adverse effects, b) endocrine activity, and c) plausible mechanistic links between the observed endocrine activity and adverse effects. Subchronic studies have reported adverse effects of this compound on reproductive function in rats and zebrafish. [] Mechanistic studies show this compound can decrease testosterone production and exhibit estrogenic activity, potentially explaining the observed reproductive impairments. [] This evidence supports the classification of this compound as an endocrine disruptor.
Q5: How does this compound affect mitochondrial activity?
A: Research on human adrenocortical carcinoma cells reveals that this compound can affect mitochondrial activity, potentially through mechanisms involving oxidative phosphorylation uncoupling and oxidative stress. [, ] This can lead to both hyperstimulation and inhibition of cellular respiration depending on the concentration and duration of exposure. []
Q6: What are the long-term effects of prenatal exposure to this compound in rats?
A: Prenatal exposure to this compound through drinking water in rats has been linked to alterations in the male offspring's reproductive system development, including changes in antioxidant enzyme levels, plasma testosterone and estrogen concentrations, and histological changes in the testes and epididymis. []
Q7: How is this compound metabolized in living organisms?
A: Studies using rat liver S9 fractions have shown that this compound undergoes metabolic activation, increasing its estrogenic activity. [] The primary metabolic pathway involves the formation of an isobutenylphenol dimer through a radical recombination mechanism. [] In plants, such as carrot cells, this compound is metabolized through glycosylation, methoxylation, and conjugation. []
Q8: Does the structure of this compound influence its biotransformation?
A: Yes, the structure of this compound, particularly the substituent groups on the bisphenol framework, influences its biotransformation. [] The presence of electron-withdrawing or electron-donating groups can affect the electronic cloud distribution of the phenolic hydroxyl groups, impacting their oxidation by enzymes like tyrosinase. []
Q9: What analytical techniques are commonly used to detect and quantify this compound in various matrices?
A9: Several analytical methods have been developed for the determination of this compound in different matrices, including:
Q10: How effective are current analytical methods in detecting this compound in complex matrices?
A: Advanced techniques like LC-MS/MS and GC-MS have proven effective in detecting and quantifying trace amounts of this compound even in complex matrices like indoor dust, food, and environmental samples. [, , , ] These methods offer high sensitivity and selectivity, enabling accurate measurement of this compound levels for risk assessment and monitoring purposes.
Q11: What is this compound's role in the development of polymers?
A: this compound is used in the synthesis of acetylene-terminated benzoxazine monomers, which can polymerize to form thermosets with high thermal stability and adhesive strength. [] The presence of ethynyl groups in the this compound-derived monomer accelerates the ring-opening polymerization, leading to a lower curing temperature and improved properties compared to traditional benzoxazine polymers. []
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